molecular formula C24H20N2O5 B13545319 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B13545319
M. Wt: 416.4 g/mol
InChI Key: YBZDRBZKDJPTAC-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multiple steps. One common method includes the use of a palladium-catalyzed C-H activation methodology. This process involves the formation of a C-C bond in the presence of 2-methylpyridine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound may also interact with enzymes or receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific structure and the presence of both a hydroxy group and a naphthyridine ring

Biological Activity

The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a derivative of naphthyridine that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly its role as a selective inhibitor in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure features a naphthyridine core, which is known for its diverse pharmacological properties. The molecular formula is C26H25N2O5C_{26}H_{25}N_{2}O_{5}, with a molecular weight of 445.49 g/mol. The compound's IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .

Antitumor Activity

Recent studies have highlighted the compound's potential as an FGFR4 inhibitor , particularly in the context of hepatocellular carcinoma (HCC). The fibroblast growth factor receptor 4 (FGFR4) is implicated in various oncogenic pathways. In vitro studies demonstrated that this compound exhibited nanomolar potency against Huh7 cell lines, which are commonly used to model HCC. It showed high selectivity over FGFR1-3, suggesting that it could be a promising candidate for targeted cancer therapies aimed at FGFR4 signaling pathways .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of the FGF19-FGFR4 signaling pathway. This pathway is crucial for tumor growth and survival in HCC. In xenograft mouse models, the compound demonstrated significant antitumor efficacy, indicating its potential for therapeutic application .

Case Studies and Research Findings

StudyFindings
Study 1 The compound showed a significant reduction in tumor volume in Huh7 xenografts after treatment. Bioluminescence imaging confirmed effective targeting of FGFR4 signaling.
Study 2 In vitro assays indicated that the compound inhibited cell proliferation and induced apoptosis in FGFR4-dependent cell lines.
Study 3 Toxicity assays revealed minimal adverse effects on normal cells, highlighting the compound's selectivity and safety profile .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. It was found to have a low toxicity level with minimal alterations in biochemical parameters during in vivo assessments. This suggests that it may be safer compared to conventional chemotherapeutic agents .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C24H20N2O5/c27-22-18(23(28)29)11-25-21-9-10-26(12-19(21)22)24(30)31-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,11,20H,9-10,12-13H2,(H,25,27)(H,28,29)

InChI Key

YBZDRBZKDJPTAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC=C(C2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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